![molecular formula C21H16N4O3S B3002789 N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895006-10-7](/img/structure/B3002789.png)
N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H16N4O3S and its molecular weight is 404.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties :
- Gong Ping (2007) discusses the synthetic process of a similar compound, highlighting the practical advantages of the process, such as mild conditions and good yield, which could be relevant for the synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide (Gong Ping, 2007).
Anticancer Properties :
- A study by Ravinaik et al. (2021) on similar benzamide derivatives showed significant anticancer activities against various cancer cell lines, suggesting potential applications of this compound in cancer research (Ravinaik et al., 2021).
Antiparasitic Activity :
- Esposito et al. (2005) explored the efficacy of similar thiazolide compounds against parasites, indicating a potential antiparasitic application for this compound (Esposito et al., 2005).
Anti-Infective Properties :
- Hemphill et al. (2007) discussed the broad range of activities of thiazolides against various pathogens, hinting at possible anti-infective uses for the compound (Hemphill et al., 2007).
Role in Supramolecular Chemistry :
- A study by Yadav and Ballabh (2020) on N-(thiazol-2-yl)benzamide derivatives, which are structurally related to the compound of interest, revealed insights into the role of these compounds in supramolecular chemistry (Yadav & Ballabh, 2020).
Environmental Applications :
- Zargoosh et al. (2015) synthesized a related compound for the removal of heavy metals from industrial wastes, suggesting potential environmental applications for this compound (Zargoosh et al., 2015).
作用機序
Target of Action
Compounds with similar structures have been found to exhibit anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
It is known that similar compounds can inhibit the growth ofMycobacterium tuberculosis . This suggests that the compound may interact with key proteins or enzymes within the bacterium to inhibit its growth and proliferation.
Biochemical Pathways
It is known that similar compounds can induce apoptosis in certain cell types . This suggests that the compound may affect pathways related to cell survival and death.
Pharmacokinetics
It is known that thiazole derivatives, which this compound is a part of, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to induce apoptosis in certain cell types , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its absorption and distribution within the body . Additionally, factors such as temperature, pH, and the presence of other substances can potentially affect the stability and efficacy of the compound.
生化学分析
Biochemical Properties
It is known that benzimidazoles, the parent compound, interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific structure of the benzimidazole derivative .
Cellular Effects
Benzimidazole derivatives have been shown to exhibit cytotoxic activity on human tumor cell lines
Molecular Mechanism
It is suggested that the thiazole ring in the synthesized structures is responsible for the formation of a compact protective coating during their adsorption over metal surfaces .
Dosage Effects in Animal Models
A related compound demonstrated anti-inflammatory properties, suggesting potential therapeutic applications .
特性
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-14-4-9-18-19(11-14)29-21(23-18)24(13-15-3-2-10-22-12-15)20(26)16-5-7-17(8-6-16)25(27)28/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACDOPXFWWYJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
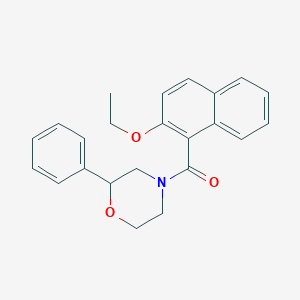
![[4-[(Z)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B3002711.png)

![3-oxo-N-(2-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B3002714.png)
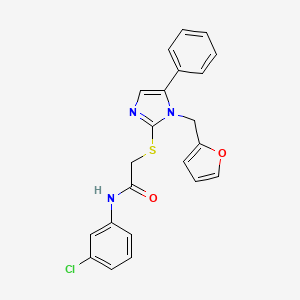
![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3002717.png)
![3-[3-({2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B3002718.png)
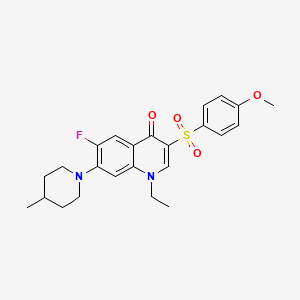
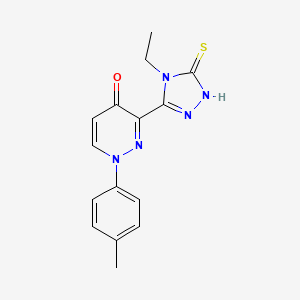
![1-(3-Chloro-4-methylphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea](/img/structure/B3002723.png)
![[4-(Pyridin-4-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3002724.png)
![N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]methanesulfonamide](/img/structure/B3002727.png)
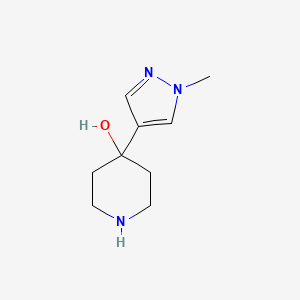
![3-{8-[(Dimethylamino)methyl]-7-hydroxy-2-oxochromen-4-yl}chromen-2-one](/img/structure/B3002729.png)
